molecular formula C6H6BrNO2 B594985 5-Bromo-2-methoxypyridin-3-ol CAS No. 1211589-04-6

5-Bromo-2-methoxypyridin-3-ol

Cat. No.: B594985
CAS No.: 1211589-04-6
M. Wt: 204.023
InChI Key: ZOWAUUKQHFWWOH-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxypyridin-3-ol is an organic compound with the molecular formula C6H6BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring. It is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxypyridin-3-ol can be achieved through several methods. One common method involves the bromination of 2-methoxypyridine followed by hydroxylation. The reaction typically proceeds as follows:

    Bromination: 2-Methoxypyridine is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to yield 5-bromo-2-methoxypyridine.

    Hydroxylation: The brominated product is then subjected to hydroxylation using a strong base such as sodium hydroxide or potassium hydroxide in an aqueous medium. The reaction is typically conducted at elevated temperatures to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxypyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include 5-bromo-2-methoxypyridin-3-one or 5-bromo-2-methoxypyridin-3-aldehyde.

    Reduction: Products include 2-methoxypyridin-3-ol or 5-bromo-2-methoxypyridine.

Scientific Research Applications

5-Bromo-2-methoxypyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxypyridin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the bromine atom and the methoxy group enhances its binding affinity and specificity. The hydroxyl group at the 3-position can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-ol: Similar structure but with a methyl group instead of a methoxy group.

    5-Bromo-2-hydroxypyridin-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-Chloro-2-methoxypyridin-3-ol: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

5-Bromo-2-methoxypyridin-3-ol is unique due to the combination of the bromine atom, methoxy group, and hydroxyl group on the pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-bromo-2-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWAUUKQHFWWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696183
Record name 5-Bromo-2-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-04-6
Record name 5-Bromo-2-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-hydroxy-2-methoxypyridine
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